(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . The compound inhibits TRKs by binding to their active sites, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
TRK inhibitors: Other TRK inhibitors, such as entrectinib, also target the same kinases but may have different pharmacokinetic properties and side effect profiles.
This compound’s unique structure and activity profile make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H20N4O/c1-2-23-18-16(13-20-23)15(19(24)22-10-6-7-11-22)12-17(21-18)14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3 |
InChI Key |
AMKJZNUXJXJPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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